molecular formula C29H38ClNO6 B560008 BENZOYLHETERATISINE HCl CAS No. 1262758-10-0

BENZOYLHETERATISINE HCl

Cat. No.: B560008
CAS No.: 1262758-10-0
M. Wt: 532.074
InChI Key: BFFRNKZYZJVSJP-MOFCGRQPSA-N
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Description

Benzoylheteratisine hydrochloride is a diterpenoid alkaloid derived from plants of the Ranunculaceae family. It is known for its potent antiarrhythmic and local anesthetic properties. This compound functions as a sodium channel blocker, making it a valuable agent in the treatment of various cardiac and neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoylheteratisine hydrochloride involves multiple steps, starting from the extraction of heteratisine from natural sources. The key steps include:

Industrial Production Methods: Industrial production of benzoylheteratisine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzoylheteratisine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoylheteratisine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of benzoylheteratisine hydrochloride is the inhibition of sodium ion conductivity in excitable cells. It blocks sodium channels, preventing the influx of sodium ions, which is crucial for the initiation and propagation of action potentials. This action results in its antiarrhythmic and local anesthetic effects. The compound’s ability to antagonize aconitine and inhibit sodium channel activity is unique compared to other class I antiarrhythmics .

Comparison with Similar Compounds

  • Lappaconitine
  • N-deacetyllappaconitine
  • 6-Benzoylheteratisine

Comparison:

Benzoylheteratisine hydrochloride stands out due to its potent antiarrhythmic activity and unique mechanism of action, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

1262758-10-0

Molecular Formula

C29H38ClNO6

Molecular Weight

532.074

InChI

InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1

InChI Key

BFFRNKZYZJVSJP-MOFCGRQPSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl

Purity

97 % (TLC, mass spectrometry, NMR).

Synonyms

Heteratisan-14-one, 6-(benzoyloxy)-2-o-ethyl-8-hydroxy-1-methoxy-4-methyl-, (1-alpha,6-beta)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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